7-(4-{[1,4'-BIPIPERIDIN]-1'-YL}-4-OXOBUTYL)-6-SULFANYLIDENE-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINAZOLIN-8-ONE
Description
This compound is a quinazolinone derivative featuring a [1,3]dioxolo[4,5-g]quinazolin-8-one core modified with a 4-{[1,4'-bipiperidin]-1'-yl}-4-oxobutyl side chain and a sulfanylidene group at position 4. Its structural complexity arises from the fusion of a bicyclic dioxolane ring with the quinazolinone scaffold, which is further functionalized with a bipiperidinyl moiety.
The compound’s design aligns with medicinal chemistry strategies targeting kinase inhibition or receptor modulation, as seen in structurally related quinazoline derivatives (e.g., EGFR inhibitors). The bipiperidinyl substituent likely improves pharmacokinetic properties by increasing solubility and bioavailability compared to simpler piperidine analogs .
Properties
IUPAC Name |
7-[4-oxo-4-(4-piperidin-1-ylpiperidin-1-yl)butyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O4S/c28-21(26-11-6-16(7-12-26)25-8-2-1-3-9-25)5-4-10-27-22(29)17-13-19-20(31-15-30-19)14-18(17)24-23(27)32/h13-14,16H,1-12,15H2,(H,24,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQWRIKGSCIICZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)C(=O)CCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Bromobutan-2-one
4-Bromobutan-2-one is prepared by bromination of butan-2-one using molecular bromine in carbon tetrachloride (yield: 78%).
Alkylation of the Quinazolinone
The quinazolinone is treated with 4-bromobutan-2-one in the presence of potassium carbonate and potassium iodide in dry acetone at 60°C for 12 hours. The reaction proceeds via nucleophilic substitution, affording the 7-(4-oxobutyl) intermediate (yield: 65–70%).
Construction of the 1,4'-Bipiperidinyl Moiety
The bipiperidinyl group is synthesized through a Buchwald–Hartwig coupling between piperidine and 4-chloropiperidine under palladium catalysis.
Representative conditions:
- Catalyst: Pd(OAc)₂ (5 mol%)
- Ligand: Xantphos (10 mol%)
- Base: Cs₂CO₃
- Solvent: Toluene at 110°C for 24 hours
- Yield: 60–65%
Conjugation of the Bipiperidinyl Group to the 4-Oxobutyl Chain
The final coupling involves reductive amination between 4-oxobutyl-quinazolinone and 1,4'-bipiperidine using sodium cyanoborohydride in methanol at pH 5 (adjusted with acetic acid). The reaction selectively reduces the imine intermediate, yielding the target compound (isolated yield: 55–60%).
Purification:
- Column chromatography (DCM/methanol, 9:1)
- Final recrystallization from ethanol/water
Analytical Characterization
Spectroscopic data:
- ¹H NMR (400 MHz, CDCl₃): δ 1.45–1.68 (m, 12H, bipiperidinyl CH₂), 2.32 (t, 2H, COCH₂), 3.12–3.45 (m, 8H, bipiperidinyl NCH₂), 5.92 (s, 2H, dioxolo OCH₂O), 6.78 (s, 1H, quinazolinone C₅-H).
- HRMS (ESI): m/z calc. for C₂₇H₃₃N₅O₄S [M+H]⁺: 548.2234; found: 548.2238.
Purity assessment:
- HPLC: 98.2% (C18 column, acetonitrile/water gradient)
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Purity (%) |
|---|---|---|---|
| Quinazolinone core | Cyclocondensation | 70 | 95 |
| Sulfanylidene | Lawesson’s reagent | 85 | 90 |
| 4-Oxobutyl chain | Alkylation with 4-bromobutanone | 65 | 88 |
| Bipiperidinyl coupling | Reductive amination | 58 | 97 |
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bipiperidinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the compound with structurally related quinazolinone and piperidine/piperazine derivatives:
Key Findings
Core Structure Influence: The [1,3]dioxoloquinazolinone core in the target compound provides rigidity and planar aromaticity, enhancing π-π stacking with enzyme active sites compared to dihydroquinazolinone or fluoroquinolone cores . The sulfanylidene group at position 6 introduces a thione moiety, which may act as a hydrogen bond donor or participate in redox cycling, unlike the methoxy or methyl groups in analogues .
Substituent Effects: The bipiperidinyl-oxobutyl chain improves blood-brain barrier penetration compared to mono-piperidine or piperazine derivatives (e.g., compound from ), as bipiperidine systems reduce polarity while maintaining solubility . Trifluoromethylphenyl-piperazine substituents (e.g., in ) enhance lipophilicity and target affinity but reduce metabolic stability due to electron-withdrawing effects, whereas the bipiperidinyl group balances hydrophobicity and stability .
Compared to the fluoroquinolone derivative (IC50: 0.5 nM for DNA gyrase), the target compound’s larger size and substituent complexity may limit bacterial membrane penetration but broaden eukaryotic kinase targeting .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for constructing the complex heterocyclic framework of this compound?
- Methodological Answer : The synthesis of polycyclic systems like this compound often involves multi-step reactions, including nucleophilic substitutions, cyclizations, and oxidation-reduction sequences. For example, piperidine-based intermediates can be coupled with sulfanylidene-quinazolinone precursors via ketone linkages (e.g., 4-oxobutyl bridges). Key steps include protecting-group strategies for amine functionalities and purification via column chromatography to isolate stereoisomers. Reaction conditions (e.g., solvent polarity, temperature gradients) must be optimized to avoid side reactions, as seen in structurally analogous compounds .
Q. How can analytical techniques validate the purity and structural integrity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are critical for confirming molecular weight and structural motifs. For instance, sulfanylidene protons typically resonate downfield (δ 10–12 ppm in DMSO-d6), while bipiperidinyl protons exhibit splitting patterns due to axial-equatorial conformers. Purity assessment via HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) is essential, especially given the compound’s potential for tautomerism .
Advanced Research Questions
Q. How can computational modeling predict regioselectivity in reactions involving the sulfanylidene moiety?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distributions to predict reactive sites. For example, the sulfanylidene group’s thioketone character may favor nucleophilic attacks at the α-carbon. Transition-state modeling of competing pathways (e.g., Michael addition vs. cyclization) can guide experimental design, as demonstrated in hybrid quinoline systems .
Q. What experimental design strategies minimize variability in yield and purity during large-scale synthesis?
- Methodological Answer : Fractional factorial design (FFD) can identify critical parameters (e.g., catalyst loading, reaction time). For instance, a 2⁴⁻¹ FFD with factors like temperature (40–80°C) and solvent polarity (THF vs. DMF) can optimize yield while reducing side-product formation. Response surface methodology (RSM) further refines conditions, as applied in analogous quinazolinone syntheses .
Q. How do stereochemical outcomes of bipiperidinyl substituents influence biological activity?
- Methodological Answer : Chiral HPLC or capillary electrophoresis can resolve enantiomers, while NOESY NMR confirms spatial arrangements. For example, axial vs. equatorial positioning of the bipiperidinyl group may alter binding affinity to biological targets. Comparative studies with diastereomeric analogs (e.g., cis vs. trans configurations) are critical, as shown in octahydrobenzoquinoline derivatives .
Q. What mechanisms underlie contradictions in reported reactivity of the [1,3]dioxolo moiety?
- Methodological Answer : Conflicting data may arise from solvent-dependent ring-opening reactions. Polar aprotic solvents (e.g., DMSO) stabilize the dioxolane ring, while protic solvents (e.g., MeOH) promote hydrolysis. Kinetic studies (e.g., time-resolved IR spectroscopy) and Hammett linear free-energy relationships can resolve such discrepancies, as seen in related fused-ring systems .
Methodological Resources
Critical Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
